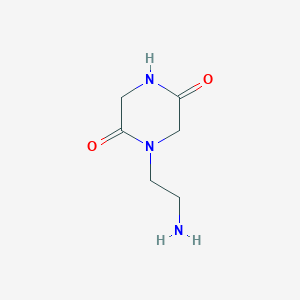
1-(2-Aminoethyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)piperazine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
1-(2-Aminoethyl)piperazine-2,5-dione has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its ability to enhance the efficacy of certain drugs makes it a subject of interest in medicinal chemistry.
Case Study: Synthesis of Cholinesterase Inhibitors
A study demonstrated that derivatives of AEPD could be synthesized to develop new cholinesterase inhibitors, which are vital for treating conditions like Alzheimer’s disease and myasthenia gravis. These compounds were shown to exhibit improved binding affinity to the active site of acetylcholinesterase compared to existing drugs.
Biochemical Research
Due to its structural similarity to neurotransmitters, AEPD is utilized in studies examining neurotransmission mechanisms and receptor interactions.
Case Study: Neurotransmitter Modulation
Research has indicated that AEPD can modulate the activity of certain neurotransmitter receptors, potentially leading to new insights into neuropharmacology. Experiments involving rat models have shown altered behavioral responses when administered with AEPD derivatives.
Material Science
The compound's ability to form stable complexes with metals makes it useful in material science for developing new polymers and nanomaterials.
Case Study: Polymer Development
In a recent study, AEPD was used as a monomer in the synthesis of biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional plastics.
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Synthesis of drug precursors | Enhanced efficacy in cholinesterase inhibition |
| Biochemical Research | Modulation of neurotransmitter receptors | Altered behavioral responses in animal models |
| Material Science | Development of biodegradable polymers | Improved mechanical properties and biodegradability |
Illustrative Mechanism
The mechanism can be summarized as follows:
- Binding : AEPD binds to the active site of acetylcholinesterase.
- Inhibition : This binding prevents the breakdown of acetylcholine.
- Increased Activity : The result is an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic transmission.
特性
CAS番号 |
143411-80-7 |
|---|---|
分子式 |
C6H11N3O2 |
分子量 |
157.17 g/mol |
IUPAC名 |
1-(2-aminoethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H11N3O2/c7-1-2-9-4-5(10)8-3-6(9)11/h1-4,7H2,(H,8,10) |
InChIキー |
BGTONVRPAQBCET-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)CCN |
正規SMILES |
C1C(=O)N(CC(=O)N1)CCN |
同義語 |
2,5-Piperazinedione, 1-(2-aminoethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















